(Z)-2-Methylpent-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Methylpent-2-enenitrile is an organic compound with the molecular formula C6H9N It is a nitrile derivative characterized by the presence of a nitrile group (-C≡N) attached to a carbon-carbon double bond in the (Z)-configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Z)-2-Methylpent-2-enenitrile can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-pentene with hydrogen cyanide (HCN) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired (Z)-configuration of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-2-Methylpent-2-enenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile group under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Primary amines and secondary amines.
Substitution: Various substituted nitriles and amides.
Wissenschaftliche Forschungsanwendungen
(Z)-2-Methylpent-2-enenitrile has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitriles and their derivatives.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of (Z)-2-Methylpent-2-enenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which may interact with enzymes and receptors in biological systems. Additionally, the compound’s double bond allows for various addition reactions, influencing its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
(E)-2-Methylpent-2-enenitrile: The (E)-isomer of 2-Methylpent-2-enenitrile, differing in the spatial arrangement of substituents around the double bond.
2-Methylpentanenitrile: A saturated nitrile compound without the double bond.
2-Methyl-2-pentenoic acid: An oxidized derivative of (Z)-2-Methylpent-2-enenitrile.
Uniqueness: this compound is unique due to its (Z)-configuration, which imparts specific stereochemical properties affecting its reactivity and interactions
Eigenschaften
CAS-Nummer |
31551-27-6 |
---|---|
Molekularformel |
C6H9N |
Molekulargewicht |
95.14 g/mol |
IUPAC-Name |
(Z)-2-methylpent-2-enenitrile |
InChI |
InChI=1S/C6H9N/c1-3-4-6(2)5-7/h4H,3H2,1-2H3/b6-4- |
InChI-Schlüssel |
MLPZAALXVQOBFB-XQRVVYSFSA-N |
Isomerische SMILES |
CC/C=C(/C)\C#N |
Kanonische SMILES |
CCC=C(C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.